molecular formula C13H23NOSi B14189505 1-Benzyl-1-ethoxy-N,1-diethylsilanamine CAS No. 923561-10-8

1-Benzyl-1-ethoxy-N,1-diethylsilanamine

Katalognummer: B14189505
CAS-Nummer: 923561-10-8
Molekulargewicht: 237.41 g/mol
InChI-Schlüssel: YLUAQIWOZMAFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1-ethoxy-N,1-diethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethoxy group, a benzyl group, and two diethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine can be synthesized through a multi-step process involving the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with ethyl orthosilicate under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to maintain precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or halogens through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1-ethoxy-N,1-diethylsilanamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, although more research is needed to fully understand its efficacy and safety.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1-ethoxy-N,1-diethylsilanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-1-ethoxy-N,N-diethylsilanamine: Similar structure but with different substituents on the silicon atom.

    1-Benzyl-1-methoxy-N,1-diethylsilanamine: Contains a methoxy group instead of an ethoxy group.

    1-Benzyl-1-ethoxy-N,N-dimethylsilanamine: Contains dimethylamino groups instead of diethylamino groups.

Uniqueness: 1-Benzyl-1-ethoxy-N,1-diethylsilanamine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

923561-10-8

Molekularformel

C13H23NOSi

Molekulargewicht

237.41 g/mol

IUPAC-Name

N-(benzyl-ethoxy-ethylsilyl)ethanamine

InChI

InChI=1S/C13H23NOSi/c1-4-14-16(6-3,15-5-2)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3

InChI-Schlüssel

YLUAQIWOZMAFBV-UHFFFAOYSA-N

Kanonische SMILES

CCN[Si](CC)(CC1=CC=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.